molecular formula C12H12N6O B8324287 5-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo-[2,3-b]pyridine-3-carbohydrazide

5-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo-[2,3-b]pyridine-3-carbohydrazide

Cat. No.: B8324287
M. Wt: 256.26 g/mol
InChI Key: INTQQNKAQDJOOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo-[2,3-b]pyridine-3-carbohydrazide is a useful research compound. Its molecular formula is C12H12N6O and its molecular weight is 256.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H12N6O

Molecular Weight

256.26 g/mol

IUPAC Name

5-(1-methylpyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide

InChI

InChI=1S/C12H12N6O/c1-18-6-8(4-16-18)7-2-9-10(12(19)17-13)5-15-11(9)14-3-7/h2-6H,13H2,1H3,(H,14,15)(H,17,19)

InChI Key

INTQQNKAQDJOOI-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC3=C(NC=C3C(=O)NN)N=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

8 g of the trichloroethanone 3 prepared above are suspended in 150 ml of methanol, and 34 ml of hydrazine hydrate are slowly added dropwise at 5-10° C. When the addition is complete, the mixture is stirred at RT for a further 1 h. Half of the liquid components are subsequently removed in vacuo, and the residue is cooled to 0° C. The precipitating crystals are filtered off with suction and washed with methanol. The residue is subsequently dried at 80° C. in vacuo, giving 5.4 g of the hydrazide 4. HPLC-MS: Rt=1.263 min; [M+H+]: 257.1
Name
trichloroethanone
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
34 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.